3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

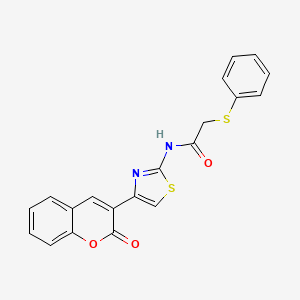

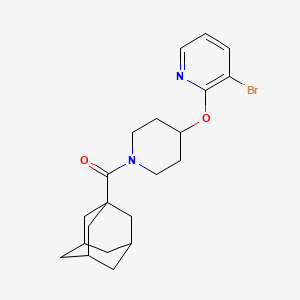

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C19H14F2N2O6S2 and a molecular weight of 468.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid consists of 19 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Applications De Recherche Scientifique

Antitumor Applications

Research has shown that sulfonamide derivatives, such as those related to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid, can be potent antitumor agents with low toxicity. Specifically, the study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, demonstrating significant antitumor activity in mice with a high therapeutic index (Huang, Lin, & Huang, 2001).

Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) explored the synthesis of a polymerizable benzoic acid derivative similar to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid. They found that these derivatives form monotropic smectic A liquid crystal phases, which can be photopolymerized while maintaining multilayered structures. This has potential applications in materials science (Kishikawa, Hirai, & Kohmoto, 2008).

Surface Anchors for Metal Oxides

Nakhle, Trammell, Sigel, Meyer, and Erickson (1999) developed a compound similar to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid, known as 3,5-bis(phosphonomethyl)benzoic acid, as a bivalent anchor for metal oxide surfaces. They demonstrated its utility in binding to metal oxide surfaces, which is significant for developing new materials and coatings (Nakhle et al., 1999).

Antimicrobial and Molluscicidal Activity

Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, which showed significant antimicrobial and molluscicidal activities. These compounds, similar in structure to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid, highlight the potential use of such derivatives in developing new antimicrobial agents (Orjala et al., 1993).

Polyimide Films

The synthesis of 3,5-bis(4-aminophenoxy) benzoic acid by Xu Yong-fen (2012) for producing various aromatic polyimide films demonstrates the utility of such compounds in creating materials with high transmissivity and excellent hydrophobic performances. This research suggests potential applications in advanced material science and engineering (Xu Yong-fen, 2012).

Coordination Polymers and Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) studied lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, similar to 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid. They found that these polymers exhibit interesting photophysical properties, suggesting potential applications in photonics and materials science (Sivakumar et al., 2011).

Propriétés

IUPAC Name |

3,5-bis[(4-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYDBOQXPHSEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>70.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85199529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate](/img/structure/B2433394.png)